molecular formula C14H15F3N6O2S B2680537 1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034320-35-7

1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No. B2680537
CAS RN: 2034320-35-7
M. Wt: 388.37
InChI Key: CGTTZSQKMLFUCI-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a triazolo-pyridine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the imidazole and triazolo-pyridine rings would likely contribute to the compound’s chemical properties and potential biological activities .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, triazolo-pyridine compounds can participate in aromatic nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and triazolo-pyridine rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Herbicidal Activity

Compounds with structures similar to the one , especially those containing the [1,2,4]triazolo[4,3-a]pyridine moiety, have been investigated for their herbicidal activity. These compounds were prepared by condensation reactions and demonstrated excellent herbicidal effects on a broad spectrum of vegetation at low application rates (Moran, 2003).

Antibacterial Applications

Research has also been conducted on the synthesis of new heterocyclic compounds incorporating a sulfonamido moiety, aimed at creating antibacterial agents. These endeavors have led to the development of compounds with high antibacterial activities, showing the potential of such structures in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial and Insecticidal Effects

Further studies have yielded substituted sulfonamides and sulfinyl compound derivatives with significant antimicrobial activity. This research not only highlights the antimicrobial potential of these compounds but also their possible use in developing new treatments for infectious diseases (Abdel-Motaal & Raslan, 2014). Additionally, novel bioactive sulfonamide thiazole derivatives have been synthesized, showing potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, indicating their use in agricultural pest control (Soliman et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some triazole compounds have been found to inhibit certain metabolic enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some triazole compounds have been found to have antimicrobial activities, which could potentially make them hazardous in certain situations .

properties

IUPAC Name

1-ethyl-2-methyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O2S/c1-3-22-8-12(19-9(22)2)26(24,25)18-7-11-20-21-13-10(14(15,16)17)5-4-6-23(11)13/h4-6,8,18H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTTZSQKMLFUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide

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